molecular formula C21H19BrN4O3S B6474798 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2640973-69-7

1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6474798
CAS No.: 2640973-69-7
M. Wt: 487.4 g/mol
InChI Key: RVKXZDIQRNRETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is an intricate synthetic organic compound often employed in the field of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide involves multi-step processes:

  • Formation of the Quinazolinone Core: : The quinazolinone core is typically synthesized by the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

  • Bromination: : The quinazolinone intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

  • Thiomethylation: : The brominated intermediate undergoes thiomethylation through reaction with methylthiolating agents such as methanethiol or dimethyl disulfide.

  • Pyrrolidine Carboxamide Formation: : The resulting compound is then coupled with 5-oxopyrrolidine-3-carboxylic acid derivatives under coupling agents like EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound would likely focus on optimizing each reaction step for efficiency, yield, and scalability. High-throughput synthetic methods, continuous flow reactors, and automated synthesis platforms would be employed to ensure reproducibility and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction with agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to corresponding alcohols.

  • Nucleophilic Substitution: : The bromo group can be substituted with different nucleophiles such as amines or thiols, forming new derivatives.

  • Hydrolysis: : Under acidic or basic conditions, the amide bond can be hydrolyzed to form carboxylic acid and amine derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, Chromium trioxide.

  • Reducing agents: Sodium borohydride, Lithium aluminum hydride.

  • Nucleophiles: Amines, Thiols.

  • Hydrolysis conditions: Hydrochloric acid, Sodium hydroxide.

Major Products Formed

  • Sulfoxides, sulfones (from oxidation).

  • Alcohols (from reduction).

  • Various substituted derivatives (from nucleophilic substitution).

  • Carboxylic acids, amines (from hydrolysis).

Scientific Research Applications

1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide finds applications in several research fields:

  • Chemistry: : As a model compound for studying complex organic reactions and developing new synthetic methodologies.

  • Biology: : Investigating its interactions with biological macromolecules, enzyme inhibition studies, and structure-activity relationship (SAR) analysis.

  • Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways, possibly acting as an anti-cancer or anti-inflammatory agent.

  • Industry: : Used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide exerts its effects often involves the following:

  • Molecular Targets: : It may target enzymes or receptors in cells, inhibiting their activity or altering their function.

  • Pathways Involved: : Interference in signaling pathways, such as kinase pathways or metabolic pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide: : Lacks the bromo group, potentially altering its reactivity and biological activity.

  • 1-benzyl-N-[7-bromo-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide: : Missing the methylsulfanyl group, affecting its lipophilicity and metabolic stability.

  • 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide: : Changes in the amide group could result in differences in its pharmacokinetics.

Uniqueness

  • The presence of both bromine and methylsulfanyl groups confers unique chemical reactivity and potential biological activity, distinguishing it from similar compounds and offering distinctive pathways for interaction and synthesis.

There you have it—a comprehensive dive into the world of 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide. Quite the mouthful, but endlessly fascinating, no?

Properties

IUPAC Name

1-benzyl-N-(7-bromo-2-methylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-30-21-23-17-10-15(22)7-8-16(17)20(29)26(21)24-19(28)14-9-18(27)25(12-14)11-13-5-3-2-4-6-13/h2-8,10,14H,9,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKXZDIQRNRETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.